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Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-8-hydroxyquinoline, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside

detailed experimental protocols for acquiring such data. The information presented herein is

intended to serve as a valuable resource for researchers engaged in the synthesis,

characterization, and application of quinoline derivatives.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Methyl-8-hydroxyquinoline.

Please note that where specific experimental data for 4-Methyl-8-hydroxyquinoline is not

available, typical chemical shifts and absorption values for closely related 8-hydroxyquinoline

and 4-methylquinoline derivatives are provided as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline (Estimated)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.7 d ~4.5

H-3 ~7.2 d ~4.5

H-5 ~7.4 d ~8.0

H-6 ~7.1 t ~8.0

H-7 ~7.0 d ~8.0

4-CH₃ ~2.6 s -

8-OH ~9.5 br s -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline (Estimated)

Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~148

C-3 ~121

C-4 ~144

C-4a ~128

C-5 ~117

C-6 ~127

C-7 ~110

C-8 ~153

C-8a ~138

4-CH₃ ~18

Solvent: CDCl₃. Proton-decoupled.
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Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Weak C-H stretch (methyl)

~1600 Strong C=N stretch (quinoline ring)

~1500, 1470 Medium-Strong C=C stretch (aromatic ring)

~1280 Medium C-O stretch (phenol)

~830 Strong C-H bend (out-of-plane)

Sample preparation: KBr pellet or as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for 4-Methyl-8-hydroxyquinoline

Solvent λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Methanol ~245, ~315 Data not available

Chloroform ~248, ~320 Data not available

Concentration: Typically 10⁻⁴ to 10⁻⁵ M.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-8-
hydroxyquinoline.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Methyl-8-hydroxyquinoline.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

¹H NMR Spectrum Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Spectrum Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Methyl-8-hydroxyquinoline with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Spectrum Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the empty sample compartment before running the

sample.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Methyl-8-hydroxyquinoline in a suitable UV-grade solvent

(e.g., methanol, ethanol, or chloroform) at a concentration of approximately 10⁻³ M.

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M,

ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
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Spectrum Acquisition:

Spectrometer: A double-beam UV-Vis spectrophotometer.

Scan Range: 200-800 nm.

Scan Speed: Medium.

Cuvette: Use a 1 cm path length quartz cuvette.

Use the pure solvent as a blank to zero the instrument before measuring the sample's

absorbance.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 4-Methyl-8-hydroxyquinoline.
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Compound Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Interpretation
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Synthesis of 4-Methyl-8-hydroxyquinoline

Purification (e.g., Recrystallization, Chromatography)
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Spectral Data Analysis
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General workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-8-hydroxyquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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